4-(6-(3,6-Diazabicyclo[3.1.1]heptan-3-yl)pyridin-3-yl)-6-(2-hydroxy-2-methylpropoxy)pyrazolo[1,5-a]pyridine-3-carbonitrile
Description
Properties
Molecular Formula |
C22H24N6O2 |
|---|---|
Molecular Weight |
404.5 g/mol |
IUPAC Name |
4-[6-(3,6-diazabicyclo[3.1.1]heptan-3-yl)pyridin-3-yl]-6-(2-hydroxy-2-methylpropoxy)pyrazolo[1,5-a]pyridine-3-carbonitrile |
InChI |
InChI=1S/C22H24N6O2/c1-22(2,29)13-30-18-6-19(21-15(7-23)9-25-28(21)12-18)14-3-4-20(24-8-14)27-10-16-5-17(11-27)26-16/h3-4,6,8-9,12,16-17,26,29H,5,10-11,13H2,1-2H3 |
InChI Key |
SUGKKIXWZASGSG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(COC1=CN2C(=C(C=N2)C#N)C(=C1)C3=CN=C(C=C3)N4CC5CC(C4)N5)O |
Origin of Product |
United States |
Biological Activity
The compound 4-(6-(3,6-Diazabicyclo[3.1.1]heptan-3-yl)pyridin-3-yl)-6-(2-hydroxy-2-methylpropoxy)pyrazolo[1,5-a]pyridine-3-carbonitrile, also known by its CAS number 2222756-36-5, is a synthetic molecule that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be characterized by the following molecular formula:
| Property | Value |
|---|---|
| Molecular Weight | 332.36 g/mol |
| Molecular Formula | C18H16N6O |
| CAS Number | 2222756-36-5 |
The biological activity of this compound is primarily attributed to its interaction with various biological targets, particularly in the context of kinase inhibition. The presence of the diazabicyclo structure suggests potential interactions with ATP-binding sites in kinases, which are critical for cell signaling pathways involved in cancer progression and other diseases.
Target Kinases
Recent studies have indicated that compounds with similar structures can inhibit receptor tyrosine kinases (RTKs), including RET (rearranged during transfection) kinase, which is implicated in several cancers. The inhibition of RET has been shown to lead to decreased phosphorylation and activation of downstream signaling pathways such as MAPK/ERK and PI3K/AKT, which are crucial for tumor growth and survival .
Biological Activity
The biological activity of this compound has been explored through various in vitro and in vivo studies. Key findings include:
- Antitumor Activity : Preliminary studies suggest that the compound exhibits significant antitumor effects against RET-altered tumors. In xenograft models, treatment with similar compounds resulted in tumor regression by inhibiting RET phosphorylation .
- Selectivity : The compound demonstrates selectivity for certain kinases over others, which is beneficial for minimizing off-target effects commonly associated with kinase inhibitors .
Case Studies
- Inhibition of RET Kinase : A study highlighted that compounds resembling our target molecule effectively inhibited RET activity in breast cancer cell lines. The IC50 values were reported in the subnanomolar range, indicating potent activity against RET-driven malignancies .
- Preclinical Models : In preclinical models involving patient-derived xenografts (PDXs), administration of similar pyrazolo[1,5-a]pyridine derivatives showed promising results in reducing tumor size and improving survival rates .
Comparison with Similar Compounds
Key Features:
Structural Components :
- Clinical Efficacy: In the LIBRETTO-001 trial, Selpercatinib demonstrated a 64% objective response rate in RET fusion-positive cancers. Notably, a complete response was observed in a breast cancer patient with a CCDC6-RET fusion . Rapid clinical improvement and durable responses were reported in RET-altered tumors .
Pharmacokinetics :
Structural and Functional Comparison
Table 1: Structural and Pharmacological Comparison
Pharmacological Advantages of Selpercatinib
- Selectivity : Unlike Vandetanib, a multi-kinase inhibitor with off-target effects (e.g., EGFR inhibition), Selpercatinib’s 3,6-diazabicyclo[3.1.1]heptane moiety confers RET-specific binding, reducing toxicity .
- Efficacy : Selpercatinib outperforms Vandetanib in response rates (64% vs. 45%) due to its optimized pharmacokinetics and resistance to ATP-binding site mutations .
- Formulation : Solid and liquid formulations of Selpercatinib (e.g., tablets, capsules) show enhanced bioavailability compared to early pyrazolo[1,5-a]pyridine analogs .
Limitations and Challenges
- Degradation : Selpercatinib produces hydroxylated degradation products (DP1–DP6) under stress conditions, necessitating rigorous stability testing .
- Synthesis Complexity : The 3,6-diazabicyclo[3.1.1]heptane ring requires multi-step synthesis, increasing production costs compared to simpler analogs like 6-hydroxy-4-methoxypyrazolo[1,5-a]pyridine-3-carbonitrile .
Preparation Methods
General Synthetic Strategy
The synthesis of the target compound typically involves a multi-step sequence starting from simpler heterocyclic precursors, progressing through key intermediates such as substituted pyrazolo[1,5-a]pyridines and functionalized pyridines, and culminating in the assembly of the bicyclic amine substituent and final functional group modifications.
Detailed Preparation Methods
Preparation of Key Intermediates
Synthesis of 4-Bromo-6-methoxypyrazolo[1,5-a]pyridine-3-carbonitrile
- Starting from 3-bromo-5-methoxypyridine, the synthesis involves amination with O-(2,4,6-trimethylbenzenesulfonyl) hydroxylamine to yield 1-amino-3-bromo-5-methoxypyridine derivatives.
- Subsequent reaction with ethyl propiolate and hydrolysis with hydrobromic acid removes ester groups.
- Vilsmeier-Haack formylation under DMF conditions introduces an aldehyde at the 3-position.
- Oximation with hydroxylamine hydrochloride followed by dehydration with acetic anhydride converts the aldehyde to the nitrile, yielding 4-bromo-6-methoxypyrazolo[1,5-a]pyridine-3-carbonitrile (Compound 1).
Formation of 4-Bromo-6-(2-hydroxy-2-methylpropoxy)pyrazolo[1,5-a]pyridine-3-carbonitrile
Suzuki Coupling to Introduce the Pyridin-3-yl Substituent
- Compound 3 undergoes Suzuki coupling with 2-fluoropyridine-5-boronic acid pinacol ester to form 4-(6-fluoropyridin-3-yl)-6-(2-hydroxy-2-methylpropoxy)pyrazolo[1,5-a]pyridine-3-carbonitrile (Compound 4).
- This palladium-catalyzed cross-coupling is a key step linking the pyrazolo[1,5-a]pyridine core with the functionalized pyridine ring.
Alternative and Improved Synthetic Routes
- Recent patents describe novel intermediates and process optimizations aimed at improving yields, reducing reaction steps, and circumventing existing patent barriers.
- For example, the use of alternative Suzuki coupling partners or milder deprotection conditions enhances process efficiency.
- The development of spray-dried dispersions and solid formulations of the compound also reflects advances in pharmaceutical preparation, though these relate more to formulation than synthesis.
Summary Table of Key Synthetic Steps
| Step No. | Intermediate / Compound | Reaction Type | Reagents / Conditions | Notes |
|---|---|---|---|---|
| 1 | 3-bromo-5-methoxypyridine → Compound 1 | Amination, Vilsmeier-Haack formylation, oximation, dehydration | O-(2,4,6-trimethylbenzenesulfonyl) hydroxylamine, DMF, POCl3, hydroxylamine hydrochloride, acetic anhydride | Preparation of 4-bromo-6-methoxypyrazolo[1,5-a]pyridine-3-carbonitrile |
| 2 | Compound 1 → Compound 2 | Demethylation | Acidic conditions | Conversion to 4-bromo-6-hydroxy derivative |
| 3 | Compound 2 → Compound 3 | Alkylation | 1,1-dimethyl oxirane, base | Installation of 2-hydroxy-2-methylpropoxy group |
| 4 | Compound 3 → Compound 4 | Suzuki coupling | Pd catalyst, 2-fluoropyridine-5-boronic acid pinacol ester | Introduction of pyridin-3-yl substituent |
| 5 | Compound 4 → Compound 5 | Nucleophilic substitution | 6-(tert-butoxycarbonyl)-3,6-diazabicyclo[3.1.1]heptane, base | Boc-protected intermediate |
| 6 | Compound 5 → Compound 6 | Boc deprotection | HCl | Free amine dihydrochloride salt |
| 7 | Compound 6 → Selpercatinib | Reductive amination | 6-methoxy-3-pyridinecarbaldehyde, reducing agent | Final product formation |
Q & A
Q. How can the synthesis of this compound be optimized to improve yield and purity?
Methodological Answer:
- Stepwise Optimization : Begin by isolating intermediates (e.g., pyridine and pyrazolo-pyridine precursors) to ensure proper coupling efficiency. For example, the Suzuki-Miyaura cross-coupling reaction between pyridine and pyrazolo-pyridine fragments requires precise stoichiometry and palladium catalyst optimization .
- Design of Experiments (DoE) : Use statistical methods like factorial design to systematically vary parameters (temperature, solvent, catalyst loading) and identify optimal conditions. This reduces trial-and-error approaches, as highlighted in chemical reaction design frameworks .
- Purification Techniques : Employ column chromatography or preparative HPLC for intermediates, followed by recrystallization (e.g., using ethyl acetate/hexane mixtures) to enhance final product purity .
Q. What analytical techniques are critical for characterizing this compound and its intermediates?
Methodological Answer:
- Structural Confirmation :
- Purity Assessment :
Q. How can reaction conditions be standardized to ensure reproducibility?
Methodological Answer:
- Parameter Control : Maintain strict temperature control (e.g., reflux conditions for cyclization steps) and inert atmospheres (N/Ar) for air-sensitive reactions involving palladium catalysts .
- Solvent Selection : Polar aprotic solvents (e.g., DMF or DMSO) are often optimal for heterocyclic coupling reactions, while ethers (THF) may improve solubility of hydrophobic intermediates .
- Catalyst Screening : Test alternative ligands (e.g., XPhos vs. SPhos) to enhance cross-coupling efficiency and reduce side products .
Advanced Research Questions
Q. How can computational modeling predict the compound’s binding affinity to biological targets?
Methodological Answer:
- Molecular Docking : Use software like AutoDock Vina or Schrödinger Suite to simulate interactions with target proteins (e.g., kinase domains). Focus on the diazabicycloheptane moiety, which may act as a hydrogen-bond acceptor .
- Quantum Chemical Calculations : Optimize the compound’s geometry at the DFT/B3LYP level to analyze electronic properties (e.g., nitrile group polarization) influencing binding .
- MD Simulations : Run 100-ns trajectories to assess stability of ligand-protein complexes, emphasizing conformational changes in the pyridine-pyrazolo-pyridine scaffold .
Q. What strategies resolve contradictions between in vitro and in silico activity data?
Methodological Answer:
- Experimental Validation : Re-test in vitro activity under controlled conditions (e.g., ATP concentration in kinase assays) to confirm discrepancies .
- Solubility Correction : Account for solubility limitations (e.g., using DMSO stock solutions ≤0.1% v/v) that may artificially reduce observed potency .
- Free Energy Perturbation (FEP) : Apply advanced computational methods to reconcile binding free energy predictions with experimental IC values .
Q. How can structure-activity relationship (SAR) studies guide derivatization of this compound?
Methodological Answer:
- Core Modifications :
- Replace the 2-hydroxy-2-methylpropoxy group with alternative alkoxy chains (e.g., ethoxy, cyclopropoxy) to assess steric and electronic effects on bioavailability .
- Modify the diazabicycloheptane ring to test rigidity vs. flexibility in target engagement .
- Functional Group Additions : Introduce electron-withdrawing groups (e.g., -CF) to the pyridine ring to enhance metabolic stability .
- In Vivo Correlation : Pair SAR data with pharmacokinetic studies (e.g., rodent plasma half-life) to prioritize derivatives for further development .
Q. What methodologies are recommended for analyzing degradation products under physiological conditions?
Methodological Answer:
- Forced Degradation Studies : Expose the compound to hydrolytic (pH 1–13), oxidative (HO), and photolytic conditions, followed by LC-MS/MS to identify degradation pathways .
- Metabolite Profiling : Use hepatic microsomes or S9 fractions to simulate Phase I/II metabolism, detecting metabolites via high-resolution MS .
- Stability-Indicating Methods : Develop HPLC-DAD/ELSD protocols to quantify intact compound vs. degradants during long-term storage .
Q. How can reaction fundamentals inform scale-up strategies for preclinical testing?
Methodological Answer:
- Kinetic Analysis : Determine rate-limiting steps (e.g., cyclization or coupling) via in situ FTIR or Raman spectroscopy to optimize large-batch reactions .
- Heat Flow Calorimetry : Assess exothermicity of key steps (e.g., nitrile formation) to design safe reactor conditions and avoid thermal runaway .
- Continuous Flow Systems : Transition batch processes to flow chemistry for improved mixing and heat transfer, particularly for multi-step syntheses .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
